Ethyl 2-cyano-2-pyridin-3-YL-acetate

Description

Nomenclature and Classification

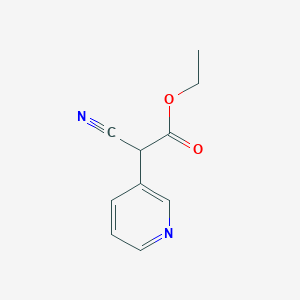

Ethyl 2-cyano-2-pyridin-3-YL-acetate is systematically classified under the Chemical Abstracts Service registry number 39266-24-5. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as ethyl 2-cyano-2-pyridin-3-ylacetate. Alternative nomenclature systems recognize this compound through several synonymous designations, including ethyl cyano(3-pyridinyl)acetate, 2-cyano-2-(3-pyridyl)acetic acid ethyl ester, and 3-pyridineacetic acid, α-cyano-, ethyl ester. The molecular formula C₁₀H₁₀N₂O₂ definitively characterizes its atomic composition, with a corresponding molecular weight of 190.199 grams per mole. The compound belongs to the broader classification of cyanoacetate esters, which constitute an important family of synthetic intermediates in organic chemistry.

The structural nomenclature reflects the compound's tripartite functional group architecture. The pyridin-3-yl designation indicates the attachment of the acetate moiety to the third position of the pyridine ring, distinguishing it from potential regioisomers at the 2- or 4-positions. The cyano group substitution at the alpha position of the acetate chain creates the characteristic 2-cyano-2-substituted acetate pattern that defines this class of compounds. This nomenclature system provides unambiguous identification of the compound's connectivity pattern and functional group arrangement, which is crucial for synthetic planning and mechanistic understanding.

Historical Context and Discovery

The development of this compound emerged from the broader evolution of cyanoacetate chemistry, which has its roots in the fundamental work on acetonitrile derivatives in organic synthesis. Historical documentation reveals that synthesis methodologies for this compound were established by 1988, as evidenced by its appearance in Chemical and Pharmaceutical Bulletin with detailed synthetic protocols. The compound's development was part of systematic efforts to create functionalized building blocks that could serve as versatile intermediates in heterocyclic synthesis.

The synthetic approach to this compound builds upon established methodologies for cyanoacetate preparation, particularly the use of ethyl cyanoacetate as a fundamental starting material. Ethyl cyanoacetate itself has been recognized since the early development of organic synthesis as a crucial building block, prepared through various methods including the Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide, Fischer esterification of cyanoacetic acid with ethanol, and direct alkylation methods. The extension of these methodologies to incorporate pyridine-containing substrates represented a significant advancement in the field of nitrogen heterocycle chemistry.

The historical significance of this compound is further emphasized by its role in advancing synthetic methodologies for complex heterocyclic systems. Patent literature from 2019 documents the incorporation of related 3-pyridyl-3-amino-2-cyanoacrylate compounds in agricultural applications, indicating the continued relevance and development of this chemical class. This progression demonstrates the compound's evolution from a laboratory curiosity to a practical synthetic intermediate with real-world applications.

General Significance in Organic Chemistry

This compound occupies a position of considerable importance in modern organic synthesis due to its multiple reactive sites and the versatility these afford in synthetic transformations. The compound serves as a key intermediate in the construction of diverse heterocyclic systems, particularly those containing nitrogen-bearing rings that are prevalent in pharmaceutical and agrochemical compounds. Research has demonstrated its utility in the synthesis of pyridone derivatives through multicomponent reactions involving cyanoacetohydrazide, where the compound participates in cascade reactions including Knoevenagel condensation, Michael addition, intramolecular cyclization, and oxidative aromatization.

The significance of this compound extends to its role in the development of environmentally benign synthetic methodologies. Studies have shown that this compound can be employed in water-based synthetic protocols, contributing to green chemistry initiatives. The compound's participation in one-pot multicomponent reactions represents a significant advancement in synthetic efficiency, reducing the number of synthetic steps required to access complex heterocyclic structures while minimizing waste generation.

In the context of medicinal chemistry, derivatives and related compounds synthesized using this compound have demonstrated significant biological activities. Research has identified compounds derived from similar cyanoacetate building blocks that exhibit antitumor, antimalarial, analgesic, and anti-human immunodeficiency virus activities. The compound's structural features make it particularly valuable for the synthesis of 2-pyridone derivatives, which represent a unique category of pharmacophores with established therapeutic potential.

The synthetic versatility of this compound is further demonstrated through its application in paired electrolysis reactions for decarboxylative cyanation processes. Recent research has shown that 4-cyanopyridine can serve as an effective cyanation reagent under catalyst-free conditions, providing mechanistic insights that support nucleophilic reaction pathways. This development highlights the continued evolution of synthetic methodologies involving pyridine-containing cyanoacetate derivatives.

Structural Overview and Characteristics

The molecular structure of this compound encompasses three distinct functional domains that contribute to its chemical reactivity and synthetic utility. The pyridine ring system provides aromatic character and serves as an electron-withdrawing group that activates adjacent positions for nucleophilic attack. The cyano group contributes additional electron-withdrawing character while providing a site for potential cyclization reactions and functional group transformations. The ethyl ester functionality offers opportunities for hydrolysis, transesterification, and nucleophilic substitution reactions.

Physical property data indicates that the compound exhibits a melting point range of 103-104 degrees Celsius and a predicted boiling point of 333.8 ± 27.0 degrees Celsius. The predicted density of 1.169 ± 0.06 grams per cubic centimeter and a predicted pKa value of 8.03 ± 0.12 provide important parameters for handling and reaction planning. These physical properties reflect the compound's moderate polarity and the influence of the pyridine nitrogen on its overall chemical behavior.

The structural characteristics of this compound make it particularly suitable for participation in condensation reactions, cyclization processes, and multicomponent synthetic transformations. The positioning of the functional groups creates a reactive manifold that can accommodate various synthetic strategies, from simple functional group manipulations to complex cascade reactions leading to polycyclic systems. The compound's stability under standard laboratory conditions, combined with its defined reactivity profile, makes it an attractive choice for synthetic applications requiring reliable and predictable chemical behavior.

The electronic structure of the molecule is significantly influenced by the pyridine nitrogen, which affects both the reactivity of the attached carbon center and the overall molecular dipole. This electronic influence extends to the cyano group, creating a system where multiple electron-withdrawing groups work in concert to activate specific reaction pathways. The result is a compound that exhibits enhanced reactivity toward nucleophilic species while maintaining sufficient stability for practical synthetic applications.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-pyridin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9(6-11)8-4-3-5-12-7-8/h3-5,7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUYWGBJSNFGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556454 | |

| Record name | Ethyl cyano(pyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39266-24-5 | |

| Record name | Ethyl α-cyano-3-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39266-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyano(pyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification and Cyano Group Introduction

One classical approach to synthesize Ethyl 2-cyano-2-pyridin-3-YL-acetate begins with 3-pyridineacetic acid. The acid undergoes esterification with ethanol in the presence of an acid catalyst to form the ethyl ester intermediate. Subsequently, the cyano group is introduced at the α-position relative to the ester group through nucleophilic substitution or condensation reactions under controlled conditions. This method is widely used due to the availability of starting materials and straightforward reaction steps.

Palladium-Catalyzed Cross-Coupling

A more modern and efficient synthetic route involves palladium-catalyzed cross-coupling reactions between 3-pyridyl bromide and ethyl cyanoacetate. This method utilizes catalysts such as palladium diacetate combined with ligands like 1,1'-bis-(diphenylphosphino)ferrocene and bases like potassium tert-butylate in solvents such as 1,4-dioxane at moderate temperatures (~70 °C). This approach offers high yields (up to 85%) and good selectivity, making it attractive for laboratory and industrial synthesis.

Preparation from Pyridine Derivatives via Nucleophilic Substitution

Another industrially relevant method involves the reaction of pyridine derivatives such as 4-chloropyridine hydrochloride with ethyl cyanoacetate or related esters. The reaction is typically conducted at temperatures ranging from 60 to 90 °C for 2–3 hours, followed by aqueous workup and purification via extraction and drying. This method yields the target compound in high purity and with yields around 78–90%, depending on precise conditions such as temperature, reaction time, and drying agent quantity.

| Embodiment | Temperature (°C) | Reaction Time (min) | Yield (%) | Drying Agent (Na2SO4, g) | Notes |

|---|---|---|---|---|---|

| 1 | 60 | 170 | 87.5 | 60 | TLC monitored completion |

| 2 | 80 | 160 | 89.8 | 80 | Slightly higher temperature |

| 3 | 60 | 140 | 86.4 | 100 | Increased drying agent |

| 4 | 90 | 120 | 85.9 | 40 | Shorter reaction time |

| 5 | 70 | 170 | 78.2 | 60 | Lower yield, longer time |

| 6 | 60 | 180 | ~85 | 80 | Extended reaction time |

Note: All embodiments involve extraction with ethyl acetate and drying over anhydrous sodium sulfate before isolation.

Industrial Production Considerations

Industrial synthesis often employs continuous flow reactors to maintain precise control over reaction parameters, enhancing reproducibility and scalability. Automated systems facilitate consistent temperature control, mixing, and reaction times. Purification steps such as distillation and crystallization are optimized to maximize product purity and yield. The use of advanced drying techniques and solvent recovery systems further improves process sustainability and cost-effectiveness.

Chemical Reaction Analysis Relevant to Preparation

This compound exhibits versatile reactivity that influences preparation strategy:

Oxidation: The compound can be oxidized to oxo derivatives using oxidants like potassium permanganate or chromium trioxide. This is generally avoided during preparation to maintain the cyano and ester functionalities.

Reduction: The cyano group can be selectively reduced to an amine using lithium aluminum hydride or catalytic hydrogenation. Such transformations are more relevant in downstream modifications rather than initial synthesis.

Substitution: The ester group is susceptible to nucleophilic substitution with amines or alcohols under acidic or basic conditions, allowing derivatization post-synthesis.

Advanced Synthetic Approaches and Coupling Reagents

Recent research has explored the use of this compound derivatives in coupling reactions. For example, the synthesis of (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate involves the reaction of this compound with 2,4,6-trichlorobenzoyl chloride in the presence of bases and catalysts. This intermediate is useful for racemization-free esterification and peptide bond formation, indicating the compound’s utility beyond simple ester synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Yield (%) | Scale Applicability | Notes |

|---|---|---|---|---|---|

| Direct esterification + cyano introduction | 3-Pyridineacetic acid + ethanol | Acid catalyst, nucleophilic substitution | Moderate | Lab scale | Straightforward, classical method |

| Pd-catalyzed cross-coupling | 3-Pyridyl bromide + ethyl cyanoacetate | Pd(OAc)2, 1,1'-bis-(diphenylphosphino)ferrocene, KOtBu, 1,4-dioxane, 70 °C | ~85 | Lab and pilot scale | High yield, selective, modern approach |

| Nucleophilic substitution with pyridine derivatives | 4-Chloropyridine hydrochloride + ethyl cyanoacetate | Heat 60–90 °C, aqueous workup, Na2SO4 drying | 78–90 | Industrial scale | Efficient, scalable, well-documented |

This comprehensive analysis demonstrates that this compound can be prepared efficiently through multiple synthetic routes, with palladium-catalyzed cross-coupling and nucleophilic substitution methods being particularly effective for high yield and scalability. Reaction parameters such as temperature, catalyst choice, and purification steps critically influence the final product quality and yield. The compound’s chemical versatility further enhances its value in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-pyridin-3-YL-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amines, alcohols, and various substituted pyridine derivatives. These products can have significant applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-cyano-2-pyridin-3-yl-acetate has the molecular formula and features a pyridine ring substituted with a cyano group and an ethyl acetate moiety. The synthesis typically involves the reaction of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide, following a Knoevenagel condensation mechanism. This method allows for efficient production of the compound with good yields.

Medicinal Chemistry

This compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Derivatives of this compound have shown significant antimicrobial activity against various bacterial strains. For instance, studies report minimum inhibitory concentrations (MICs) comparable to established antibiotics like chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Target Bacteria | MIC (µg/mL) | Comparison |

|---|---|---|---|

| This compound | S. aureus | 50 | Comparable to chloramphenicol (MIC = 50) |

| Derivative X | P. aeruginosa | 100 | Inferior to ciprofloxacin (MIC = 10) |

- Anticancer Activity : Research indicates that this compound may inhibit the growth of cancer cell lines. For example, it has demonstrated cytotoxic effects against human colon carcinoma cells (HT29), with IC50 values indicating potent activity .

| Activity Type | Target Organisms/Cells | IC50 Values |

|---|---|---|

| Anticancer | HT29 colon carcinoma cells | IC50 < 200 nM |

Agrochemicals

The compound serves as a building block in the synthesis of agrochemicals. Its derivatives are being explored for their potential as herbicides and insecticides due to their biological activity against pests and pathogens.

Materials Science

In materials science, this compound is utilized in developing fluorinated polymers and coatings. The trifluoromethyl group enhances the compound's properties, making it suitable for applications requiring chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-pyridin-3-YL-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

- Structure : Contains a pyrimidine ring (instead of pyridine) with a thioether (-S-) linkage and a thietane substituent.

- Molecular Formula : C₁₂H₁₆N₂O₃S₂ (MW 300.39 g/mol).

- Key Differences: The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities. The thietane group may enhance metabolic stability compared to the cyano group in the target compound .

Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate

- Structure : Combines a chloropyridine ring with a triazole moiety.

- Molecular Formula : C₁₁H₁₁ClN₄O₂ (MW 282.68 g/mol).

- The triazole ring offers hydrogen-bonding sites, which may enhance target binding in pharmaceutical contexts .

- Applications : Used in agrochemical research, particularly for pesticidal activity .

Ethyl 2-phenylacetoacetate

- Structure: Features a phenyl group instead of pyridine and lacks a cyano substituent.

- Molecular Formula : C₁₂H₁₄O₃ (MW 206.24 g/mol).

- Key Differences: The absence of nitrogen in the aromatic ring reduces polarity and reactivity. The ketone group enables keto-enol tautomerism, making it useful in organic synthesis (e.g., acetoacetic ester synthesis) .

2-(Pyridin-3-yl)acetic Acid

- Structure : The carboxylic acid analog of the target compound.

- Molecular Formula: C₇H₇NO₂ (MW 137.14 g/mol).

- Key Differences :

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

- Structure : Contains a pyrrole ring instead of pyridine.

- Molecular Formula : C₁₁H₁₂N₂O₂ (MW 204.23 g/mol).

- Key Differences :

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 2-cyano-2-pyridin-3-YL-acetate (CAS: 39266-24-5) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features, including a pyridine ring, cyano group, and an ethyl acetate moiety. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of both a cyano and an ester functional group contributes to its reactivity and potential biological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that derivatives of cyano compounds can display significant antibacterial properties. This compound may interact with bacterial enzymes or receptors, influencing their metabolic pathways.

- Anticancer Potential : Compounds similar to this compound have been reported to induce apoptosis in cancer cell lines. For example, related pyridine derivatives have demonstrated the ability to increase cytochrome c release from mitochondria, triggering apoptotic pathways .

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <0.03125 | Highly Effective |

| Escherichia coli | 1 | Moderate |

| Klebsiella pneumoniae | 4 | Moderate |

| Acinetobacter baumannii | 1 | Moderate |

The compound exhibited potent activity against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies on cancer cell lines showed that this compound could significantly reduce cell viability and induce apoptosis. The findings are detailed in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induces mitochondrial apoptosis |

| HeLa (Cervical) | 30 | Inhibits migration-related genes (MMP-9) |

| A549 (Lung) | 35 | Reduces phospho AKT and β-catenin expression |

These results suggest that the compound could be further explored for its anticancer properties, particularly in targeting breast cancer cells .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study investigated the effects of this compound on biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, suggesting its potential as a therapeutic agent against biofilm-associated infections . -

Case Study on Apoptosis Induction :

Another study focused on the induction of apoptosis in MCF-7 cells by this compound. The compound was found to activate caspase pathways and increase the release of apoptotic factors from mitochondria, highlighting its potential role as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for Ethyl 2-cyano-2-pyridin-3-yl-acetate?

The compound can be synthesized via condensation reactions between pyridine-3-carboxaldehyde derivatives and ethyl cyanoacetate under alkaline or acidic conditions. Key steps include nucleophilic addition of the cyanoacetate to the aldehyde, followed by dehydration. Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical for yield improvement. For example, analogous reactions employ Knoevenagel condensation, where pyridinyl aldehydes react with activated methylene compounds like ethyl cyanoacetate .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

- NMR : Analyze and NMR spectra to confirm the presence of the pyridinyl ring (aromatic protons at δ 7–9 ppm), cyano group (sharp singlet near δ 2.5–3.5 ppm for the α-proton), and ester carbonyl (δ 165–175 ppm in ).

- IR : Validate the cyano group (C≡N stretch at ~2200 cm) and ester carbonyl (C=O stretch at ~1700 cm).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in structural determination?

Use single-crystal X-ray diffraction with programs like SHELXL or SHELXD for structure refinement. Key considerations:

Q. What mechanistic insights govern its reactivity in condensation reactions?

The reaction proceeds via a Knoevenagel mechanism :

- Step 1 : Deprotonation of ethyl cyanoacetate by a base (e.g., piperidine) to form a resonance-stabilized enolate.

- Step 2 : Nucleophilic attack on the pyridinyl aldehyde, followed by dehydration to form the α,β-unsaturated nitrile. Kinetic studies (e.g., monitoring by NMR) can reveal rate-limiting steps and catalyst efficiency .

Q. How to model its electronic properties for drug-design applications?

- QSAR : Use quantum-chemical descriptors (HOMO/LUMO energies, dipole moments) to predict bioactivity.

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger. Validate with experimental IC values from enzyme assays .

Q. What factors influence its stability under varying pH and temperature?

- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH) monitored by HPLC. The ester group is prone to hydrolysis under alkaline conditions.

- Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Store at –20°C in inert atmospheres to prolong shelf life .

Q. How to characterize polymorphic forms and their bioavailability implications?

Q. What role does it play as a synthon in heterocyclic drug development?

The pyridinyl and cyano groups enable diverse derivatization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.